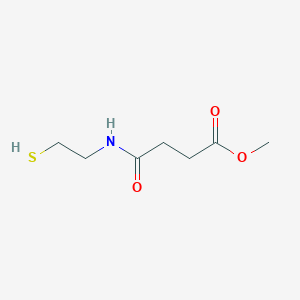
5-cyclopropyl-1H-pyrazole-3-carbohydrazide
Übersicht
Beschreibung
5-Cyclopropyl-1H-pyrazole-3-carbohydrazide (5-CPCH) is an organic compound derived from pyrazole and carbohydrazide. It is a heterocyclic compound consisting of a five-membered cyclopropyl ring and a pyrazole ring containing a carbonyl group. 5-CPCH has been studied extensively for its various applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. This review will discuss the synthesis of 5-CPCH, its scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and the potential future directions for its use.
Wissenschaftliche Forschungsanwendungen
Cancer Research
Pyrazole-carbohydrazide derivatives, including those similar to 5-cyclopropyl-1H-pyrazole-3-carbohydrazide, have been studied for their potential in cancer research. For instance, novel derivatives were synthesized and found to induce autophagy in A549 and H460 lung cancer cells without causing apoptosis or necrosis (Fan et al., 2008). Another study synthesized 3-aryl-1-arylmethyl-1H-pyrazole-5-carbohydrazide N-beta-glycoside derivatives, demonstrating inhibitory effects on the growth of A549 lung cancer cells (Lian et al., 2009).
Molecular Dynamic Studies
Vibrational spectroscopic investigations and molecular dynamic simulations of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide have been conducted due to the biological importance of pyrazole derivatives. These studies include theoretical geometry optimization and electronic structure analysis (Pillai et al., 2017).
Antimicrobial Evaluation
A novel series of pyrazole integrated 1,3,4-oxadiazoles synthesized from 5-methyl-1,3-diphenyl-1H-pyrazole-4-carbohydrazide demonstrated potent to weak antimicrobial activity. Some compounds in this series emerged as effective antimicrobial agents (Ningaiah et al., 2014).
Antibacterial Activity
Several studies focus on the antibacterial properties of pyrazole-carbohydrazide derivatives. For instance, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been synthesized and evaluated as potential DNA gyrase inhibitors, showing significant antibacterial activity (Sun et al., 2013).
Novel Synthesis Routes
A new synthesis route for highly substituted 1,1′-carbonylbispyrazole derivatives has been developed through the reaction of 1H-pyrazole-1-carbohydrazide with various α,β-unsaturated nitriles (Saberi et al., 2014).
Cytotoxic Activities
The cytotoxic activities of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives have been assessed, showing potent antiproliferative activity against certain human cancer cell lines (Zhang et al., 2011).
Antiviral Research
Some new pyrazole- and isoxazole-based heterocycles, including 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbohydrazide derivatives, have been synthesized and screened for their antiviral activity, particularly against Herpes simplex type-1 (Dawood et al., 2011).
Eigenschaften
IUPAC Name |
5-cyclopropyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-9-7(12)6-3-5(10-11-6)4-1-2-4/h3-4H,1-2,8H2,(H,9,12)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPZJBNBSMCKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588672 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
395653-63-1 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)

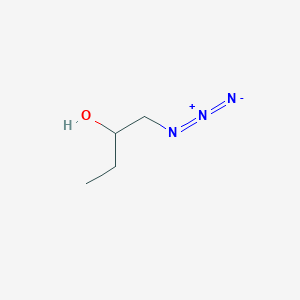
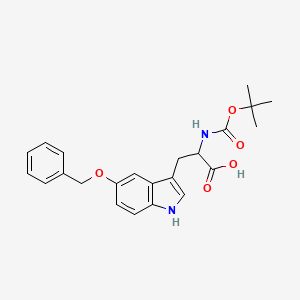


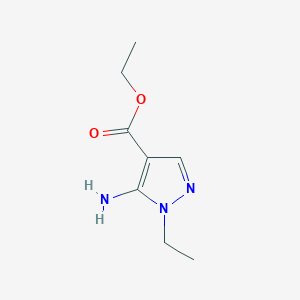
![Dibenzo[de,qr]naphthacene-9,14-dione](/img/structure/B1368950.png)


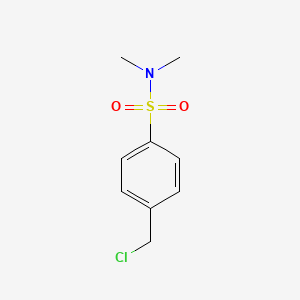

![(2R)-2-[4-[(4-Methyl-1-piperazinyl)carbonyl]phenoxy]-3,3-diethyl-N-[(1S)-1-[3,4-(methylenedioxy)phenyl]butyl]-4-oxo-1-azetidinecarboxamide](/img/structure/B1368967.png)
